[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine
Description
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a propylamine chain substituted with a methoxy group at the 3 position
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3 |
InChI Key |
PZZPTTWNGVXSJR-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3-methoxypropylamine.
Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with the amine group of 3-methoxypropylamine.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products may include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxybenzyl)-N-methylamine: Similar structure but with a methyl group instead of a propylamine chain.
N-(2,3-dimethoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a propylamine chain.
Uniqueness
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is unique due to the presence of both a benzyl group with methoxy substitutions and a propylamine chain with a methoxy substitution. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
